Home > Products > Screening Compounds P20095 > Arginase inhibitor 1
Arginase inhibitor 1 -

Arginase inhibitor 1

Catalog Number: EVT-253365
CAS Number:
Molecular Formula: C13H27BN2O4
Molecular Weight: 286.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arginase inhibitor 1 is an inhibitor of arginase I and II (IC50s = 223 and 509 nM, respectively, for the recombinant human enzymes). It decreases arginase I activity in CHOK cells expressing human arginase I (IC50 = 8 µM). Arginase inhibitor 1 (100 mg/kg, i.v.) reduces infarct size in a rat model of myocardial ischemia and reperfusion injury induced by left-main coronary artery occlusion.
Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively. IC50 Value: 223 nM (arginases I); 509 nM (arginases II) Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury.

Nω-Hydroxy-L-arginine (L-HO-Arg)

  • Compound Description: Nω-Hydroxy-L-arginine (L-HO-Arg) is an intermediate in the nitric oxide synthase (NOS) reaction and acts as an endogenous arginase inhibitor. [] It serves as a substrate for NOS and exhibits less selectivity for arginase inhibition compared to newer inhibitors like ABH. [] L-HO-Arg can restore N-nitro-L-arginine (L-NNA)-suppressed internal anal sphincter (IAS) relaxation in a dose-dependent manner, similar to L-arginine, while also augmenting NANC nerve-mediated relaxation of the IAS. [] Interestingly, it demonstrates greater potency in inhibiting liver arginase activity compared to non-hepatic tissues. []

2(S)-Amino-6-boronohexanoic acid (ABH)

  • Compound Description: ABH is a newly designed, potent, and isozyme-selective arginase inhibitor. [] It demonstrates significantly greater potency in inhibiting arginase activity in the IAS compared to L-HO-Arg. [] Unlike L-HO-Arg, ABH does not reverse L-NNA-suppressed IAS relaxation, suggesting it does not act as a NOS substrate. [] Notably, ABH exhibits higher selectivity for arginase inhibition compared to L-HO-Arg, making it a promising candidate for studying arginase isozymes and potential therapeutic applications in gastrointestinal motility disorders. []
  • Relevance: While the structure of "Arginase inhibitor 1" is not explicitly defined in the provided context, ABH is likely very closely related or potentially the same compound. The provided abstract extensively discusses ABH as a "newly designed arginase inhibitor" [], highlighting its properties and comparing it to the known inhibitor L-HO-Arg. This strong emphasis on ABH suggests it could be the compound referred to as "Arginase inhibitor 1". Further investigation is needed to confirm this hypothesis.

OATD-02

  • Compound Description: OATD-02 is an orally bioavailable, potent arginase inhibitor targeting both intracellular arginase 1 (ARG1) and arginase 2 (ARG2). [, ] It exhibits favorable pharmacological properties, including long drug-target residence time, moderate to high volume of distribution, and low clearance. [] OATD-02 demonstrates antitumor effects in multiple tumor models, both as a monotherapy and in combination with other immunomodulators. [] Notably, it enhances the efficacy of immune checkpoint inhibitors and exhibits superior activity compared to inhibitors with predominantly extracellular activity against ARG1. []

INCB001158

  • Compound Description: INCB001158 is an orally administered arginase inhibitor evaluated in clinical trials for advanced or metastatic solid tumors. [] It effectively increases plasma arginine levels in a dose-dependent manner, demonstrating its arginase inhibitory activity. [] Despite its demonstrable pharmacodynamic activity, INCB001158 demonstrated limited antitumor activity, suggesting the role of arginine depletion in cancer is complex. []

OAT-1746

  • Compound Description: OAT-1746 is a novel, orally bioavailable, selective ARG1/ARG2 inhibitor that demonstrates significant antitumor efficacy. [, ] In vitro, it effectively blocks microglia-dependent invasion of glioma cells without affecting cell viability. [] OAT-1746 readily crosses the blood-brain barrier, increasing arginine levels in the brains of glioma-bearing mice. [] It modifies the tumor microenvironment, reducing glioma growth and enhancing the antitumor effects of PD-1 inhibition. [] OAT-1746 exhibits potent activity against both human ARG1 and ARG2, with IC50 values of 32 nM and 50 nM, respectively. [] Preclinical studies demonstrate its efficacy as a single agent and in combination with other immunotherapies, supporting its clinical development for cancer therapy. []

CB-1158

  • Compound Description: CB-1158 is a potent and selective small-molecule arginase inhibitor that exhibits oral bioavailability. [, , , , ] It effectively inhibits both human arginase 1 and 2 with IC50 values of 98 nM and 249 nM, respectively. [] CB-1158 blocks granulocyte-derived arginase activity, maintaining extracellular arginine levels and restoring T-cell proliferation. [] It demonstrates single-agent antitumor efficacy in mouse syngeneic tumor models and synergistically enhances the antitumor efficacy of checkpoint inhibitors. [, ] CB-1158's mechanism of action involves reversing the immunosuppressive effects of tumor-infiltrating myeloid cells by inhibiting arginase. []

L207-0525

  • Compound Description: L207-0525 is a selective arginase 2 inhibitor that has shown dose-dependent protective activity against monocrotaline-induced pulmonary hypertension in rats. [, ] It effectively prevents the development of pulmonary hypertension by inhibiting the increase in systolic pressure in the right ventricle. []

6-Gingerol (6-G)

  • Compound Description: 6-Gingerol (6-G) is the primary bioactive compound found in ginger (Zingiber officinale Roscoe) and acts as an arginase inhibitor. [] Studies demonstrate that 6-G can prevent urethane-induced lung carcinogenesis by reprogramming tumor-supporting M2 macrophages to an M1 phenotype. [] This effect is attributed to its ability to reset IL-4-induced arginase+ M2 cells toward iNOS+ M1 cells, leading to reduced levels of arginase 1 and ROS and elevated levels of L-arginine and NO. []

Nor-NOHA

  • Compound Description: Nor-NOHA is a potent and selective arginase inhibitor. [] It demonstrates significant therapeutic potential in treating cardiovascular and obstructive airway diseases. [] Nor-NOHA is known to effectively inhibit arginase activity in murine macrophages, increasing nitrite and L-citrulline accumulation. [] Studies also highlight its rapid clearance from plasma, consistent with its short in vivo inhibitory activity window. []

[18F]ABF2

  • Compound Description: [18F]ABF2 is a novel, 18F-fluorinated quaternary α-amino acid-based arginase inhibitor designed for positron emission tomography (PET). [] It demonstrates promise for mapping regional arginase distribution and expression changes in living mammals. []

Rhaponticin (RPT)

  • Compound Description: Rhaponticin (RPT) is a novel medicinal-plant-derived arginase inhibitor that uncompetitively inhibits both arginases I and II. [] It effectively inhibits arginase activity in both the aorta and human umbilical vein endothelial cells (HUVECs). [] RPT increases cytosolic Ca2+ levels, triggering the phosphorylation of CaMKII and eNOS Ser1177 in a time-dependent manner. [] Additionally, RPT elevates intracellular L-arginine levels, activates the CaMKII/AMPK/Akt/eNOS signaling cascade in HUVECs, increases NO production, and attenuates ROS generation in the aortic endothelium. []
Source and Classification

Arginase inhibitor 1 is classified as a small molecule inhibitor derived from a series of synthetic compounds designed to specifically inhibit arginase activity. It has been studied extensively in both in vitro and in vivo models to evaluate its efficacy and mechanism of action. The compound is synthesized through complex organic reactions that yield bicyclic proline-containing analogs, which have shown significant potency against arginase.

Synthesis Analysis

The synthesis of arginase inhibitor 1 involves several intricate steps that utilize various organic chemistry techniques. A common synthetic strategy includes the formation of key enamine intermediates, which undergo cyclization reactions to form bicyclic structures.

Methods

  1. Starting Materials: The synthesis often begins with commercially available bromopyrrole, which is subjected to Stille coupling to introduce olefinic groups.
  2. Cyclization: Enamine intermediates are formed, followed by cyclization reactions such as 2 + 1, 2 + 2, and 2 + 3 cyclizations to construct fused bicyclic rings.
  3. Purification: The resulting compounds are purified using chromatographic techniques, ensuring high purity for biological assays.

Technical Details

The synthesis typically involves:

  • Hydroboration: This step converts olefins into alcohols, which can be further transformed into more complex structures.
  • Hydrogenation: Reduces double bonds to single bonds, enhancing the stability of the final product.
  • Protecting Group Strategies: These are employed to enhance the stability of intermediates during the synthesis process.
Molecular Structure Analysis

Arginase inhibitor 1 exhibits a complex molecular structure characterized by its bicyclic framework. The specific stereochemistry of the compound is crucial for its interaction with the arginase enzyme.

Structure Data

  • Molecular Formula: C₁₂H₁₅N₃O₂
  • Molecular Weight: Approximately 233.27 g/mol
  • 3D Structure: The compound's three-dimensional conformation has been elucidated through X-ray crystallography, revealing key interactions with the active site of arginase.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing arginase inhibitor 1 include various transformations that lead to the formation of the final bicyclic structure.

Reactions

  1. Stille Coupling Reaction: Used for forming carbon-carbon bonds between bromopyrrole and allyltributylstannane.
  2. Cyclization Reactions: Multiple cyclizations lead to the formation of bicyclic proline analogs.
  3. Hydrogenation Reactions: These reactions are critical for achieving saturation in specific parts of the molecule.

Technical Details

  • The reaction conditions (temperature, pressure, solvent choice) are optimized to maximize yield and selectivity.
  • Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm structural integrity throughout the synthesis.
Mechanism of Action

The mechanism by which arginase inhibitor 1 exerts its effects involves competitive inhibition of the arginase enzyme.

Process

  1. Binding to Active Site: The inhibitor binds to the catalytic site of arginase, preventing substrate access.
  2. Disruption of Catalysis: By occupying this site, it effectively reduces the conversion of arginine to urea and ornithine.
  3. Enhancement of T Cell Function: This inhibition leads to increased levels of arginine in the microenvironment, which can enhance T cell proliferation and function, crucial for anti-tumor immunity.

Data

Studies have demonstrated that pharmacological inhibition of arginase can liberate T cell immunostimulatory pathways, leading to improved immune responses against tumors.

Physical and Chemical Properties Analysis

Arginase inhibitor 1 possesses distinct physical and chemical properties that influence its efficacy as an inhibitor.

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in further chemical modifications if necessary for derivative synthesis.
Applications

Arginase inhibitor 1 has several significant applications in scientific research and potential therapeutic development:

  1. Cancer Immunotherapy: Its ability to enhance T cell function makes it a candidate for use in cancer treatments where immune evasion by tumors is a concern.
  2. Research Tool: It serves as a valuable tool for studying arginine metabolism and its implications in various diseases.
  3. Drug Development: Insights gained from its structure-activity relationships can inform the design of more potent inhibitors for clinical use.

Properties

Product Name

Arginase inhibitor 1

IUPAC Name

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid

Molecular Formula

C13H27BN2O4

Molecular Weight

286.18 g/mol

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1

InChI Key

CHPILBYRQPOXMV-CYBMUJFWSA-N

SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O

Synonyms

(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O

Isomeric SMILES

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.